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For researchers, scientists, and drug development professionals, understanding the nuanced

roles of homologous proteins is critical for dissecting cellular signaling and identifying precise

therapeutic targets. This guide provides an objective comparison of the functional redundancy

between NIGHT LIGHT-INDUCIBLE AND CLOCK-REGULATED 3 (LNK3) and LNK4, two key

components of the plant circadian clock, supported by experimental data and detailed

protocols.

In the intricate network of the Arabidopsis circadian clock, LNK3 and LNK4, two members of

the four-protein LNK family, exhibit a fascinating interplay of distinct and overlapping functions.

While their close homologs, LNK1 and LNK2, play a predominant role in regulating circadian

rhythms and photoperiodic flowering, LNK3 and LNK4 appear to have more subtle, yet

significant, roles that are often revealed in the absence of their counterparts. This guide delves

into the experimental evidence that elucidates the functional redundancy and specificity of

LNK3 and LNK4.

Performance Comparison: Phenotypic and
Molecular Data
To dissect the functional relationship between LNK3 and LNK4, a series of genetic mutants

have been characterized. The phenotypic and molecular data from these studies are

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b15607683?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


summarized below, providing a clear comparison of their individual and combined

contributions.

Circadian Period
The circadian clock's period, or the time it takes to complete one full cycle, is a key indicator of

its proper function. Analysis of various lnk mutants reveals the subtle contribution of LNK3 and

LNK4 to period regulation.

Genotype
Circadian Period of Leaf
Movement (hours)

Circadian Period of CCA1
Expression (hours)

Wild-Type (WT) 24.5 25.4

lnk3
No significant difference from

WT
Not reported

lnk4
No significant difference from

WT
Not reported

lnk3;4
No significant difference from

WT
25.8

lnk1;2 27.2 26.9

lnk1;2;3
No significant difference from

lnk1;2
Not reported

lnk1;2;4
No significant difference from

lnk1;2
Not reported

lnkQ (quadruple) Not reported 28.4

Data compiled from de Leone et al., 2018.[1]

As the data indicates, single mutants of lnk3 and lnk4, as well as the lnk3;4 double mutant,

show no significant alteration in the circadian period of leaf movement or the expression of the

core clock gene CCA1.[1] This suggests that, under normal conditions, LNK3 and LNK4 are

largely redundant in their roles in period maintenance. However, the significantly longer period
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of the lnkQ quadruple mutant compared to the lnk1;2 double mutant reveals a minor, additive

role for LNK3 and LNK4 in the absence of LNK1 and LNK2.[1]

Flowering Time
The regulation of flowering time is a crucial process governed by the interplay between the

circadian clock and light signaling. The data below illustrates the roles of LNK proteins in this

process under long-day (16h light / 8h dark) conditions.

Genotype
Flowering Time (Number of Rosette
Leaves at Bolting)

Wild-Type (WT) ~12

lnk3 No significant difference from WT

lnk4 No significant difference from WT

lnk3;4 No significant difference from WT

lnk1;2 ~18 (later flowering)

lnkQ (quadruple) ~18 (later flowering)

Data compiled from de Leone et al., 2018.[1]

Unlike their role in circadian period, LNK3 and LNK4 appear to have no significant function in

the regulation of flowering time, even in the absence of LNK1 and LNK2.[1] The lnk1;2 double

mutant exhibits a late-flowering phenotype, and the removal of LNK3 and LNK4 in the lnkQ

mutant does not exacerbate this phenotype.[1] This indicates that the flowering time pathway is

predominantly controlled by LNK1 and LNK2.

Interaction with the Circadian Activator RVE8
LNK proteins are known to interact with REVEILLE8 (RVE8), a MYB-like transcription factor

that acts as a key activator in the circadian clock. This interaction is crucial for the proper

expression of evening-phased clock genes.
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Co-immunoprecipitation (Co-IP) experiments have demonstrated that both LNK3 and LNK4

physically interact with RVE8 in vivo.[2][3] This interaction is time-of-day dependent, with a

clear interaction observed at Zeitgeber Time 7 (ZT7, 7 hours after lights on) and a weaker

interaction at ZT11.[2][3] This temporal regulation of the interaction suggests a dynamic role for

the LNK3/4-RVE8 complex in modulating circadian gene expression throughout the day.

While quantitative data on the binding affinity (e.g., dissociation constant, Kd) between

LNK3/LNK4 and RVE8 is not yet available in the reviewed literature, the consistent co-

immunoprecipitation results strongly support a direct physical interaction.

Gene Expression Regulation
The LNK-RVE8 complex functions as a transcriptional activator for evening-expressed clock

genes, such as PSEUDO-RESPONSE REGULATOR 5 (PRR5) and TIMING OF CAB

EXPRESSION 1 (TOC1). The functional redundancy of LNK3 and LNK4 is also evident at the

level of gene expression.

Quantitative PCR (qPCR) analysis has shown that the expression levels of TOC1 and PRR5

are reduced in lnk1;2 and lnkQ mutants compared to wild-type plants. However, in the lnk3;4

double mutant, the expression of these core clock genes is not significantly affected. This

further supports the notion that LNK1 and LNK2 are the primary regulators of these specific

targets, with LNK3 and LNK4 playing a more secondary or conditional role.

Signaling Pathways and Experimental Workflows
To visualize the relationships and processes discussed, the following diagrams have been

generated using Graphviz.
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Caption: Simplified signaling pathway of LNK proteins in the Arabidopsis circadian clock.
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Caption: Experimental workflow for Co-immunoprecipitation to detect LNK-RVE8 interaction.

Experimental Protocols
For researchers wishing to replicate or build upon the findings presented, detailed experimental

protocols are essential.
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Co-immunoprecipitation (Co-IP) for LNK-RVE8
Interaction
This protocol is adapted from standard methods used for protein-protein interaction studies in

Arabidopsis thaliana.

1. Plant Material and Protein Extraction:

Grow Arabidopsis seedlings expressing both FLAG-tagged LNK3 (or LNK4) and MYC-

tagged RVE8 under a 12-hour light/12-hour dark cycle.

Harvest approximately 1 g of seedling tissue at the desired time point (e.g., ZT7).

Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

Resuspend the powder in 2 ml of ice-cold extraction buffer (50 mM Tris-HCl pH 7.5, 150 mM

NaCl, 10% glycerol, 0.1% NP-40, 1 mM PMSF, and 1x protease inhibitor cocktail).

Centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant containing the total

protein extract.

2. Immunoprecipitation:

Pre-clear the protein extract by adding 20 µl of protein A/G agarose beads and incubating for

1 hour at 4°C with gentle rotation.

Centrifuge at 2,000 rpm for 2 minutes at 4°C and transfer the supernatant to a new tube.

Add 2 µg of anti-FLAG antibody to the pre-cleared lysate and incubate for 2-4 hours at 4°C

with gentle rotation.

Add 30 µl of protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C.

3. Washing and Elution:

Pellet the beads by centrifugation at 2,000 rpm for 2 minutes at 4°C.

Wash the beads three times with 1 ml of wash buffer (extraction buffer with 0.05% NP-40).
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After the final wash, remove all supernatant.

Elute the bound proteins by adding 50 µl of 2x SDS-PAGE loading buffer and boiling for 5

minutes.

4. Western Blot Analysis:

Centrifuge the beads and load the supernatant onto an SDS-PAGE gel.

After electrophoresis, transfer the proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody against the MYC tag overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.

Detect the signal using an enhanced chemiluminescence (ECL) kit.

Quantitative Real-Time PCR (qPCR) for Clock Gene
Expression
This protocol outlines the steps for measuring the expression of core clock genes in lnk

mutants.

1. Plant Growth and RNA Extraction:

Grow wild-type and lnk mutant seedlings under a 12-hour light/12-hour dark cycle for 7 days

and then transfer to constant light.

Harvest whole seedlings at 4-hour intervals over a 48-hour period.

Extract total RNA from each sample using a plant RNA extraction kit according to the

manufacturer's instructions.

Treat the RNA with DNase I to remove any genomic DNA contamination.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. cDNA Synthesis:

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with

oligo(dT) primers.

3. qPCR Reaction:

Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse

primers for the target genes (CCA1, LHY, TOC1, PRR5), and the cDNA template.

Use a housekeeping gene (e.g., PP2A or UBQ10) as an internal control for normalization.

Perform the qPCR using a real-time PCR system with the following typical cycling conditions:

95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

Include a melting curve analysis at the end of the run to verify the specificity of the

amplification.

4. Data Analysis:

Calculate the relative expression levels of the target genes using the 2-ΔΔCt method.

Normalize the expression of the target genes to the expression of the internal control gene.

Compare the relative expression levels in the lnk mutants to the wild-type at each time point.

Conclusion
The available experimental evidence strongly supports a model of partial functional redundancy

between LNK3 and LNK4 in the Arabidopsis circadian clock. While they do not play a major

role in regulating the circadian period or flowering time under standard conditions, their

contribution becomes apparent in the absence of the primary clock regulators, LNK1 and

LNK2. Both LNK3 and LNK4 interact with the core clock component RVE8 in a time-dependent

manner, suggesting a role in the fine-tuning of circadian gene expression. Future research

focusing on quantitative interaction studies and the analysis of their roles under different

environmental conditions will further illuminate the specific and overlapping functions of these

important clock components.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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